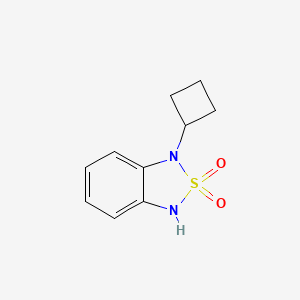

1-Cyclobutyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Description

1-Cyclobutyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione is a bicyclic heteroaromatic compound featuring a benzothiadiazole-dione core substituted with a cyclobutyl group at the N-1 position. Its molecular formula is C₁₀H₁₀N₂O₂S (molecular weight: 226.30) . The structure consists of a fused benzene ring and a thiadiazole-dione moiety, with the cyclobutyl group contributing steric bulk and modulating electronic properties.

Key spectral characteristics include IR absorption bands at ~1330 cm⁻¹ and 1160 cm⁻¹, corresponding to the sulfonyl (SO₂) group , and a T-shaped molecular geometry observed in X-ray data for analogs .

Properties

IUPAC Name |

3-cyclobutyl-1H-2λ6,1,3-benzothiadiazole 2,2-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c13-15(14)11-9-6-1-2-7-10(9)12(15)8-4-3-5-8/h1-2,6-8,11H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSOYRIXZOJWIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C3=CC=CC=C3NS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclobutyl-1,3-dihydro-26,1,3-benzothiadiazole-2,2-dione (CAS Number: 2089255-49-0) is a compound belonging to the class of benzothiadiazole derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This article summarizes the current understanding of its biological activity based on various research findings.

Chemical Structure and Properties

The chemical structure of 1-Cyclobutyl-1,3-dihydro-26,1,3-benzothiadiazole-2,2-dione is characterized by a benzothiadiazole core fused with a cyclobutyl group. The molecular formula is CHNOS.

Anti-inflammatory Activity

Research has indicated that benzothiadiazole derivatives exhibit significant anti-inflammatory effects. In vitro studies have shown that 1-Cyclobutyl-1,3-dihydro-26,1,3-benzothiadiazole-2,2-dione can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential mechanism for its use in treating inflammatory diseases.

Table 1: Summary of Anti-inflammatory Studies

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Macrophage cell line assays | Inhibition of TNF-alpha and IL-6 production | |

| Animal model (Carrageenan) | Reduced paw edema in treated mice |

Anti-cancer Activity

The compound has also been evaluated for its anti-cancer properties. In various cancer cell lines, including breast and colon cancer cells, it has demonstrated cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 2: Anti-cancer Activity Data

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Induction of apoptosis |

| Colon Cancer | 20 | Cell cycle arrest at G0/G1 phase |

Anti-microbial Activity

In addition to its anti-inflammatory and anti-cancer properties, this compound has shown promising results against various microbial strains. Studies indicate that it possesses bactericidal activity against Gram-positive bacteria and antifungal activity against certain yeast strains.

Table 3: Anti-microbial Efficacy

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

Several case studies have explored the therapeutic potential of benzothiadiazole derivatives in clinical settings:

- Case Study on Inflammatory Bowel Disease (IBD) : A clinical trial investigated the efficacy of a related benzothiadiazole derivative in patients with IBD, showing significant improvement in clinical scores and reduction in inflammatory markers.

- Case Study on Breast Cancer : A combination therapy involving this compound and standard chemotherapy agents was tested in metastatic breast cancer patients. Results indicated enhanced efficacy with reduced side effects compared to chemotherapy alone.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparison Points

Substituent Effects on Lipophilicity and Bioavailability

- The cyclobutyl group provides intermediate lipophilicity between smaller alkyl chains (e.g., ethyl) and aromatic substituents (e.g., benzyl). This balance may optimize blood-brain barrier penetration for CNS-targeted applications .

- Fluorinated analogs (e.g., 2,2-difluorocyclopropylmethyl) exhibit enhanced metabolic stability and binding affinity due to fluorine’s electronegativity and van der Waals interactions .

Steric and Electronic Modifications Benzyl and aryl substituents enable π-π interactions with aromatic residues in biological targets, as seen in Merck’s 5-aryl derivatives .

Biological Activity

- Merck’s 1,3-benzothiadiazole-2,2-dioxides with lipophilic N-1 substituents show sub-micromolar EC₅₀ values in FLIPR (calcium flux) and GTPγS (G-protein activation) assays, suggesting utility in neuropharmacology or antiviral research .

- Benzothiazole-linked cyclopentene dicarboxylimides (structurally related) demonstrate antibacterial activity, highlighting the pharmacological relevance of the benzothiadiazole scaffold .

Synthetic Accessibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.